molecular formula C14H20O B2836650 1-(1-Phenylcyclohexyl)ethanol CAS No. 6555-65-3

1-(1-Phenylcyclohexyl)ethanol

Cat. No.: B2836650
CAS No.: 6555-65-3
M. Wt: 204.313
InChI Key: QZZWLLJAUUMFDV-UHFFFAOYSA-N
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Description

1-(1-Phenylcyclohexyl)ethanol is an organic compound that belongs to the class of alcohols It features a phenyl group attached to a cyclohexyl ring, which is further bonded to an ethanol moiety

Mechanism of Action

Target of Action

The primary target of 1-(1-Phenylcyclohexyl)ethanol, an analog of Phencyclidine (PCP), is the NMDA (N-methyl-D-aspartate) receptor , a subcategory of the glutamate receptor . This receptor plays a crucial role in the central nervous system, particularly in cognitive functions and memory .

Mode of Action

This compound acts as a noncompetitive antagonist of the NMDA receptor . This means it binds to a site different from the active site, leading to a conformational change that inhibits the receptor’s function . This results in the release and decreased reabsorption of monoaminergic neurotransmitters such as dopamine, serotonin, and norepinephrine .

Biochemical Pathways

The compound’s antagonistic action on the NMDA receptor affects several biochemical pathways. It leads to the release and decreased reabsorption of monoaminergic neurotransmitters . This interaction with neurotransmitter systems in the central nervous system can lead to a variety of pharmacological behaviors, including analgesic, anticonvulsant, antianxiety, and antidepressant effects .

Pharmacokinetics

PCP is a weak base with a pKa of 8.6 and is soluble in water and ethanol , which may suggest similar properties for this compound.

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its antagonistic effect on the NMDA receptor. This leads to changes in the function of neurons, affecting cognitive and other functions of the nervous system . In animal models, some analogs of PCP have shown potential in decreasing acute thermal and chemical pains .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s important to note that the compound’s stability and solubility can affect its distribution and bioavailability in different environments .

Biochemical Analysis

Biochemical Properties

1-(1-Phenylcyclohexyl)ethanol, like its parent compound PCP, is known to interact with several biomolecules. It is a noncompetitive antagonist of the NMDA (N-methyl-D-aspartate) subcategory of the glutamate receptor . This interaction plays a significant role in its biochemical activity.

Cellular Effects

The effects of this compound on cells are primarily due to its interaction with the NMDA receptor. This interaction leads to the release and decrease of reabsorbing of monoaminergic neurotransmitters such as dopamine, serotonin, and norepinephrine .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the NMDA receptor. It enters the ion channel from the outside of the neuron and binds, reversibly, to a site in the channel pore, blocking the flux of positive ions into the cell . This inhibits depolarization of neurons and interferes with cognitive and other functions of the nervous system .

Temporal Effects in Laboratory Settings

It is known that the compound has a stable structure .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with dosage

Metabolic Pathways

It is known that its parent compound, PCP, is metabolized through complex catabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Phenylcyclohexyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(1-phenylcyclohexyl)ketone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process can be optimized for large-scale production by using suitable catalysts and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Phenylcyclohexyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(1-phenylcyclohexyl)ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: Further reduction can convert the compound into 1-(1-phenylcyclohexyl)methanol.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride or lithium aluminum hydride in tetrahydrofuran or ethanol.

    Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products:

    Oxidation: 1-(1-Phenylcyclohexyl)ketone.

    Reduction: 1-(1-Phenylcyclohexyl)methanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(1-Phenylcyclohexyl)ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with cellular receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Comparison with Similar Compounds

1-(1-Phenylcyclohexyl)ethanol can be compared with other similar compounds, such as:

    1-(1-Phenylcyclohexyl)piperidine (Phencyclidine): Both compounds share a phenylcyclohexyl core, but phencyclidine has a piperidine ring instead of an ethanol moiety. Phencyclidine is known for its dissociative anesthetic properties.

    1-(1-Phenylcyclohexyl)methanol: This compound is a reduced form of this compound and lacks the ethanol moiety.

    1-(1-Phenylcyclohexyl)ketone: The oxidized form of this compound, featuring a ketone group instead of a hydroxyl group.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(1-phenylcyclohexyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-12(15)14(10-6-3-7-11-14)13-8-4-2-5-9-13/h2,4-5,8-9,12,15H,3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZWLLJAUUMFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCCCC1)C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6555-65-3
Record name 1-(1-phenylcyclohexyl)ethan-1-ol
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